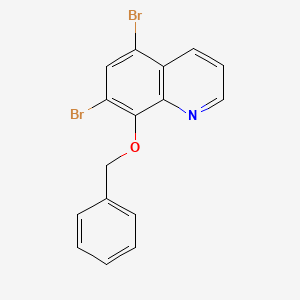

8-(Benzyloxy)-5,7-dibromoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5,7-dibromo-8-phenylmethoxyquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Br2NO/c17-13-9-14(18)16(15-12(13)7-4-8-19-15)20-10-11-5-2-1-3-6-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLRLAIQRBWDBGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C3=C2N=CC=C3)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Benzyloxy 5,7 Dibromoquinoline

Precursor Compounds and Foundational Reaction Pathways

The construction of 8-(benzyloxy)-5,7-dibromoquinoline is fundamentally rooted in the chemical reactivity of 8-hydroxyquinoline (B1678124). This precursor undergoes two key transformations: the formation of a benzyloxy ether and the electrophilic bromination of the quinoline (B57606) ring system.

8-Hydroxyquinoline serves as a versatile starting material for the synthesis of a wide array of substituted quinolines. nih.govnih.gov Its phenolic hydroxyl group and the nitrogen atom in the heterocyclic ring make it a privileged structure in medicinal chemistry and a target for various chemical modifications. nih.gov The synthesis of 8-hydroxyquinoline itself can be achieved through methods like the Skraup synthesis, which involves the reaction of 2-aminophenol (B121084) with glycerol (B35011) and sulfuric acid in the presence of an oxidizing agent like 2-nitrophenol. prepchem.com

The derivatization of 8-hydroxyquinoline into the target compound involves two principal reaction pathways:

Initial Bromination followed by Benzylation: This approach first introduces the bromine atoms at the 5- and 7-positions of the 8-hydroxyquinoline ring to form 5,7-dibromo-8-hydroxyquinoline. This intermediate is then subjected to a benzylation reaction to yield the final product.

Initial Benzylation followed by Bromination: In this alternative route, the hydroxyl group of 8-hydroxyquinoline is first protected as a benzyl (B1604629) ether to form 8-(benzyloxy)quinoline. Subsequent bromination of this intermediate would then be carried out to introduce the bromine atoms.

The choice between these pathways depends on the reactivity of the intermediates and the desired regioselectivity. The hydroxyl group of 8-hydroxyquinoline is a strong activating group, which facilitates the electrophilic substitution at the 5- and 7-positions.

The formation of the benzyloxy ether in this compound is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide, in this case, a benzyl halide (e.g., benzyl bromide or benzyl chloride).

The reaction is generally carried out in the presence of a base, which deprotonates the hydroxyl group of the quinoline precursor. Common bases used for this purpose include potassium carbonate (K₂CO₃) and sodium hydride (NaH). nih.govsemanticscholar.org The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) being frequently employed. nih.govsemanticscholar.org

For instance, the synthesis of 8-alkoxy-substituted quinaldines has been achieved by reacting 8-hydroxy-2-methylquinoline with various alkyl halides in DMF with K₂CO₃ at room temperature, resulting in good yields of over 80%. nih.gov A similar strategy can be applied for the benzylation of 5,7-dibromo-8-hydroxyquinoline. The general reaction is depicted below:

Scheme 1: General representation of the benzylation of a substituted 8-hydroxyquinoline.

Bromination Strategies for Dihalogenated Quinoline Systems

The introduction of two bromine atoms into the quinoline ring is a critical step in the synthesis of this compound. This is typically achieved through electrophilic aromatic substitution, where the choice of brominating agent and reaction conditions plays a significant role in the outcome of the reaction.

The regioselectivity of the bromination of quinoline derivatives is heavily influenced by the nature and position of the substituents on the quinoline ring. nih.gov The hydroxyl group at the 8-position of 8-hydroxyquinoline is a powerful ortho-, para-directing group, which activates the benzene (B151609) ring of the quinoline system towards electrophilic attack. This directing effect preferentially guides the incoming bromine electrophiles to the 5- and 7-positions.

Studies on the bromination of 8-substituted quinolines have shown that derivatives with electron-donating groups like hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and amino (-NH₂) at the 8-position undergo bromination at the 5- and/or 7-positions. acgpubs.orgresearchgate.net Specifically, the bromination of 8-hydroxyquinoline with sufficient equivalents of bromine consistently yields 5,7-dibromo-8-hydroxyquinoline as the major product. nih.govacgpubs.org This high regioselectivity is a key advantage in the synthesis of the target compound. In contrast, substituents on the pyridine (B92270) ring of the quinoline can lead to different bromination patterns.

The table below summarizes the regioselective bromination of some 8-substituted quinolines.

| Starting Material | Brominating Agent | Product(s) | Reference |

| 8-Hydroxyquinoline | Br₂ | 5,7-Dibromo-8-hydroxyquinoline | acgpubs.org |

| 8-Methoxyquinoline | Br₂ | 5-Bromo-8-methoxyquinoline | acgpubs.org |

| 8-Aminoquinoline | Br₂ | 5,7-Dibromo-8-aminoquinoline and 5-Bromo-8-aminoquinoline | acgpubs.org |

This table illustrates the influence of the substituent at position 8 on the regioselectivity of bromination.

The efficacy and selectivity of the bromination of 8-hydroxyquinoline derivatives are highly dependent on the reaction conditions, including the solvent, temperature, and stoichiometry of the brominating agent. acgpubs.orgresearchgate.net

Molecular bromine (Br₂) is a commonly used brominating agent for this transformation. acgpubs.orgresearchgate.net The choice of solvent can significantly impact the reaction. Solvents such as chloroform (B151607) (CHCl₃) and acetonitrile (B52724) (CH₃CN) have been successfully used. acgpubs.org For example, the reaction of 8-hydroxyquinoline with two equivalents of bromine in chloroform has been reported to produce 5,7-dibromo-8-hydroxyquinoline in excellent yield. nih.gov

The stoichiometry of the bromine used is a critical parameter. Using approximately 2.1 equivalents of bromine relative to 8-hydroxyquinoline ensures the formation of the dibrominated product with high conversion. researchgate.net Using a smaller amount of bromine, such as 1.5 equivalents, can lead to a mixture of the mono-brominated (7-bromo-8-hydroxyquinoline) and di-brominated products. researchgate.net

A specific method for the preparation of 5,7-dibromo-8-hydroxyquinoline involves suspending 8-hydroxyquinoline in water and adding a solution of bromine in aqueous hydrobromic acid, which can result in yields of over 90%. google.com

The following table details various reaction conditions for the bromination of 8-hydroxyquinoline.

| Brominating Agent (Equivalents) | Solvent | Temperature | Reaction Time | Product(s) | Yield | Reference |

| Br₂ (2.1) | CH₃CN | 0 °C | 1 day | 5,7-Dibromo-8-hydroxyquinoline | 90% | researchgate.net |

| Br₂ (2.0) | CHCl₃ | Room Temp. | 1 hour | 5,7-Dibromo-8-hydroxyquinoline | 90% | acgpubs.org |

| Br₂ in aq. HBr | Water | Room Temp. to 33 °C | 30 min | 5,7-Dibromo-8-hydroxyquinoline | >90% | google.com |

| Br₂ (1.5) | CH₃CN | 0 °C | 1 day | Mixture of 5,7-dibromo- and 7-bromo-8-hydroxyquinoline | - | researchgate.net |

This table provides an overview of the reaction conditions for the synthesis of 5,7-dibromo-8-hydroxyquinoline, a key precursor.

Mechanistic Organic Chemistry and Reactivity of 8 Benzyloxy 5,7 Dibromoquinoline

Exploration of Carbon-Halogen Bond Reactivity in Dihaloquinolines

The reactivity of the two bromine atoms in 8-(benzyloxy)-5,7-dibromoquinoline is not identical. Their susceptibility to cleavage, particularly in the oxidative addition step of catalytic cycles, is dictated by the electronic environment of their respective carbon atoms (C-5 and C-7) on the quinoline (B57606) ring. This environment is influenced by the electron-withdrawing nitrogen atom and the electron-donating benzyloxy group.

Computational studies on halo-heterocycles have shown that the BDE of a carbon-halogen bond is sensitive to its position on the ring. For quinolines, the electronic landscape is complex. The nitrogen atom acts as an electron-withdrawing group via induction, affecting the electron density across the entire ring system. The C-5 and C-7 positions are part of the benzenoid ring of the quinoline. The C-5 position is subject to a stronger inductive effect from the nearby nitrogen atom compared to the C-7 position. Conversely, the C-8 benzyloxy group is electron-donating through its oxygen atom's lone pairs, which can influence the electron density at adjacent positions. This donation could potentially increase the electron density at C-7 more than at C-5, which might lead to a stronger C-7-Br bond.

Theoretical calculations on similar halo-aromatic systems suggest that such electronic perturbations can lead to BDE differences of several kcal/mol. It is generally anticipated that the position with lower electron density will have a weaker carbon-halogen bond and thus be more prone to oxidative addition. Therefore, a detailed computational analysis would be required to definitively assign the lower BDE, but the C-5 position is often predicted to be the more reactive site in related systems due to its proximity to the electron-withdrawing heteroatom.

Table 1: Estimated Relative Bond Dissociation Energies (BDEs) and Reactivity of C-Br Bonds in this compound

| Position | Influencing Factors | Predicted Relative BDE | Predicted Reactivity in Oxidative Addition |

| C-5 | Proximity to electron-withdrawing nitrogen atom. | Lower | Higher |

| C-7 | Adjacent to electron-donating benzyloxy group at C-8. | Higher | Lower |

Note: This table is based on established theoretical principles of electronic effects in aromatic systems, not on direct experimental or computed values for this specific molecule.

The lability of the bromine atoms in this compound is fundamentally linked to the stability of the intermediates formed during a reaction. In the context of palladium-catalyzed cross-coupling, the key step is the oxidative addition of the C-Br bond to a low-valent palladium complex, typically Pd(0). The rate of this step is inversely related to the strength of the C-Br bond.

The reactivity pattern is governed by the electronic effects of the quinoline nitrogen and the benzyloxy substituent. The nitrogen atom decreases the electron density at the alpha and gamma positions (C-2, C-4, C-5, C-7), making the attached halogens more electrophilic and thus more susceptible to oxidative addition. This is a primary reason why haloquinolines are generally reactive substrates in cross-coupling reactions. Studies on dihaloquinolines have shown that the halogen at a position more activated by the nitrogen atom (e.g., C-2 or C-4) is typically more labile than one on the carbocyclic ring. researchgate.netacs.org In the case of 5,7-dibromo substitution, the C-5 position is electronically more perturbed by the nitrogen than the C-7 position, suggesting a greater lability for the C-5 bromine atom. This differential reactivity is the basis for achieving regioselective reactions, where one halogen can be selectively functionalized over the other.

Cross-Coupling Reaction Pathways of Dibrominated Quinolines

The differential reactivity of the two C-Br bonds in this compound opens up pathways for selective and sequential functionalization using cross-coupling reactions. The Suzuki-Miyaura reaction is a particularly powerful tool for this purpose, allowing for the formation of C-C bonds under relatively mild conditions.

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronate ester. wikipedia.org For a dihalo substrate like this compound, the reaction can theoretically yield mono- or di-substituted products. Controlling the outcome to favor a specific product is a central challenge in synthetic chemistry and relies on the careful optimization of reaction conditions.

The choice of the palladium catalyst and, crucially, the ancillary ligand, is paramount in controlling the activity and selectivity of Suzuki-Miyaura reactions. Ligands modify the steric and electronic properties of the palladium center, which in turn influences the rates of oxidative addition and reductive elimination in the catalytic cycle.

For dihaloquinolines, ligand selection can even dictate the site of the reaction. nih.gov For instance, in related systems, different phosphine (B1218219) ligands have been shown to reverse the inherent regioselectivity. Generally, electron-rich, bulky phosphine ligands are highly effective for the cross-coupling of aryl bromides.

Arylphosphine Ligands: Traditional ligands like triphenylphosphine (B44618) (PPh₃) are often effective but may require higher temperatures. More advanced biaryl phosphine ligands, such as SPhos and XPhos, are known to form highly active catalysts capable of coupling aryl chlorides and bromides at low catalyst loadings and milder temperatures. researchgate.net These bulky ligands promote the formation of the active monoligated Pd(0) species, which is crucial for efficient catalysis.

Alkylphosphine Ligands: Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) are even more electron-rich and sterically demanding. They can form highly active catalysts that facilitate the oxidative addition of even less reactive C-Br bonds. nih.gov The choice between an alkyl- and arylphosphine ligand can therefore be a tool to modulate reactivity. For a substrate with two C-Br bonds of differing lability, a less reactive catalyst system (e.g., one with an arylphosphine ligand) might selectively react at the more labile position, while a more potent catalyst (e.g., with an alkylphosphine ligand) could lead to double substitution or a different selectivity profile.

Table 2: Common Ligands for Suzuki-Miyaura Coupling and Their General Effects

| Ligand Class | Example Ligand(s) | Key Characteristics | Typical Application |

| Arylphosphines | PPh₃, XPhos, SPhos | Moderate to high steric bulk, electronically tunable. | General purpose, highly effective for aryl bromides. researchgate.net |

| Alkylphosphines | P(t-Bu)₃, PCy₃ | Highly electron-rich, very bulky. | Forms highly active catalysts for challenging substrates. nih.gov |

| Buchwald-type | XPhos, SPhos | Bulky biaryl phosphines. | Promotes efficient oxidative addition and reductive elimination. researchgate.net |

| Ferrocenyl-based | dppf | Bidentate, robust. | Can influence regioselectivity. nih.gov |

The stoichiometry of the reactants, specifically the ratio of the dihaloquinoline to the organoboron reagent, is a critical handle for controlling the extent of the reaction.

To achieve selective mono-arylation, a controlled amount of the boronic acid is typically used. Employing one equivalent or slightly less of the boronic acid relative to the dihaloquinoline can favor the formation of the mono-coupled product, as the boron reagent is consumed before significant double coupling can occur. nih.gov This strategy relies on a sufficient difference in reactivity between the two bromine atoms. Once the first coupling occurs, the electronic nature of the quinoline ring is altered by the newly introduced group, which can either activate or deactivate the remaining C-Br bond towards further reaction.

Conversely, to achieve di-substitution, an excess of the boronic acid (typically 2.2 equivalents or more) and often a more active catalyst system are employed to drive the reaction to completion. In cases where two different groups are desired, a sequential one-pot reaction can be performed. This involves first reacting the dihaloquinoline with one equivalent of the first boronic acid under conditions that favor mono-substitution, followed by the addition of a second, different boronic acid to functionalize the remaining position. acs.org The efficiency and conversion are highly dependent on these ratios; insufficient boronic acid will lead to incomplete conversion, while a large excess in a mono-coupling scenario can lead to undesired side products and purification challenges.

Challenges in Achieving Regioselectivity for Monosubstitution vs. Disubstitution

The selective functionalization of one bromine atom over the other in this compound is a significant synthetic hurdle. The ability to control monosubstitution versus disubstitution is crucial for the development of complex molecular architectures.

Observed Lack of Regioselectivity in Cross-Coupling at C-5 and C-7 Positions

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. However, studies on 5,7-dibromoquinoline (B1595614) systems have highlighted the difficulty in achieving high levels of regioselectivity. In the case of 8-alkoxy-5,7-dibromoquinolines, a general preference for the initial coupling to occur at the C-5 position has been observed. Despite this slight preference, achieving exclusive monosubstitution at either C-5 or C-7 often proves challenging, with reaction conditions frequently leading to mixtures of monosubstituted isomers and the disubstituted product.

This lack of distinct regioselectivity complicates synthetic strategies aiming for specific isomers, often necessitating tedious purification steps to separate the desired product from a complex mixture.

Mechanistic Interpretations for Non-Selective Coupling Outcomes

The regiochemical outcome of cross-coupling reactions on 5,7-dibromoquinolines is governed by a delicate interplay of steric and electronic factors. The oxidative addition of the palladium(0) catalyst to the carbon-bromine bond is generally the rate-determining and selectivity-determining step.

Electronic Effects: The quinoline ring system possesses a complex electronic landscape. The nitrogen atom in the pyridine (B92270) ring is electron-withdrawing, which deactivates this ring towards electrophilic attack but influences the electron density of the carbocyclic ring. The 8-benzyloxy group, being an electron-donating group, increases the electron density of the carbocyclic ring, particularly at the ortho (C-7) and para (C-5) positions. This increased electron density can facilitate the oxidative addition of the palladium catalyst. The subtle differences in the electronic environment of C-5 and C-7, influenced by both the nitrogen and the benzyloxy group, contribute to the competitive nature of the oxidative addition at these two sites.

Steric Effects: The C-5 position is generally less sterically hindered than the C-7 position, which is flanked by the bulky 8-benzyloxy group. This steric hindrance around the C-7 position can disfavor the approach of the palladium catalyst, thus promoting oxidative addition at the more accessible C-5 position. However, the flexibility of the benzyloxy group might mitigate this steric clash to some extent, allowing for competitive reaction at C-7.

The combination of these competing electronic and steric influences results in a small energy difference between the transition states for oxidative addition at C-5 and C-7. This small energy gap leads to the formation of both monosubstituted regioisomers, often with a slight preference for the less sterically encumbered C-5 position.

Other Potential Electrophilic and Nucleophilic Substitution Reactions

Beyond cross-coupling reactions, the this compound scaffold is amenable to other substitution reactions, the outcomes of which are dictated by the inherent reactivity of the quinoline nucleus and the directing effects of its substituents.

Electrophilic Aromatic Substitution: In general, electrophilic aromatic substitution on the quinoline ring occurs preferentially on the electron-richer carbocyclic ring rather than the electron-deficient pyridine ring. quimicaorganica.orgvaia.com The most favored positions for electrophilic attack are C-5 and C-8. quimicaorganica.orgvaia.comquora.com The 8-benzyloxy group, being an activating, ortho-, para-directing group, would further enhance the reactivity of the carbocyclic ring towards electrophiles. However, in this compound, the positions most activated by the benzyloxy group (C-5 and C-7) are already substituted with bromine atoms. Therefore, further electrophilic substitution would likely be directed to the remaining available position on the carbocyclic ring, which is C-6. The reaction would, however, be significantly influenced by the deactivating effect of the two bromine atoms. Theoretical studies on 8-hydroxyquinoline (B1678124) have indicated that the electron density is high at positions C-2, C-4, C-5, and C-7, suggesting multiple potential sites for electrophilic attack in the unsubstituted system.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNA_r) on haloaromatic compounds typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. libretexts.org In this compound, the benzyloxy group is electron-donating, which disfavors a classical S_NAr mechanism. The pyridine nitrogen does withdraw electron density, but its influence at the C-5 and C-7 positions might not be sufficient to facilitate nucleophilic substitution under standard conditions. However, under forcing conditions or with very strong nucleophiles, substitution might be possible. The relative reactivity of the C-5 and C-7 positions in a hypothetical S_NAr reaction would depend on the ability of the quinoline ring system to stabilize the negative charge of the intermediate at each position.

Derivatization and Functionalization Strategies Utilizing 8 Benzyloxy 5,7 Dibromoquinoline

The presence of the two bromine atoms on the quinoline (B57606) core of 8-(benzyloxy)-5,7-dibromoquinoline opens up a gateway for the introduction of a variety of substituents through cross-coupling reactions. This approach is fundamental to tailoring the electronic and steric properties of the resulting molecules.

Introduction of Aromatic and π-Extended Substituents

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are the premier methods for installing aromatic and π-extended systems at the 5- and 7-positions of the quinoline scaffold. By reacting this compound with a range of arylboronic acids, a library of 5,7-diaryl-8-(benzyloxy)quinolines can be synthesized. The choice of the arylboronic acid is critical in defining the properties of the final product. For instance, the introduction of phenyl groups provides a basic aromatic framework, while the use of biphenyl (B1667301) or fluorenyl groups leads to significantly more extended π-conjugated systems. These larger aromatic substituents are of particular interest for tuning the photophysical properties of the molecule, such as absorption and emission wavelengths.

A closely related analogue, 5,7-diiodo-8-benzyloxyquinoline, has been shown to undergo selective palladium-catalyzed aminocarbonylation, indicating the high reactivity of the halogenated positions and their suitability for further functionalization. researchgate.netuc.pt This reactivity profile is directly translatable to the dibromo derivative, allowing for the strategic introduction of various functional groups. The synthesis of 5,7-disubstituted 8-hydroxyquinolines often commences with the corresponding 5,7-dibromo-8-hydroxyquinoline, which requires protection of the hydroxyl group prior to the coupling reaction. rroij.com The benzyloxy group in the title compound serves this exact purpose.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound

| Arylboronic Acid | Product |

|---|---|

| Phenylboronic acid | 8-(Benzyloxy)-5,7-diphenylquinoline |

| 4-Biphenylboronic acid | 8-(Benzyloxy)-5,7-di(biphenyl-4-yl)quinoline |

| 9H-Fluoren-2-ylboronic acid | 8-(Benzyloxy)-5,7-di(9H-fluoren-2-yl)quinoline |

Subsequent Deprotection Strategies to Yield 8-Hydroxyquinoline (B1678124) Derivatives

Following the successful installation of the desired aromatic substituents, the benzyl (B1604629) protecting group is typically removed to unveil the crucial 8-hydroxyl group. This deprotection step is essential as the resulting 8-hydroxyquinoline (8-HQ) moiety is a powerful chelating agent for a wide variety of metal ions. nih.gov

The most common and efficient method for the deprotection of the benzyl ether is through palladium-catalyzed hydrogenation. organic-chemistry.org This reaction proceeds under relatively mild conditions and typically affords the desired 8-hydroxyquinoline derivative in high yield, releasing toluene (B28343) as a byproduct. organic-chemistry.org Alternative methods for benzyl ether cleavage include the use of strong acids, although this is limited to substrates that can withstand such conditions. organic-chemistry.org For substrates with other reducible functional groups, hydrogen transfer reagents like 1,4-cyclohexadiene (B1204751) can be employed in the palladium-catalyzed reaction to control the availability of hydrogen. organic-chemistry.org

The resulting 5,7-diaryl-8-hydroxyquinolines are versatile ligands, ready for the next stage of complexation or for use as functional organic materials themselves.

Formation of Advanced Organoboron Complexes

The 8-hydroxyquinolinolate (q) ligand and its derivatives are renowned for their ability to form stable and often highly luminescent complexes with a variety of elements, with organoboron complexes being a prominent example.

Design and Synthesis of Chelating Ligand Systems for Metal Complexation

The 5,7-diaryl-8-hydroxyquinolines, synthesized as described above, are excellent bidentate ligands for boron. The nitrogen atom of the quinoline ring and the oxygen of the hydroxyl group coordinate to the boron center, forming a stable five-membered chelate ring. The synthesis of these organoboron complexes is typically achieved by reacting the 8-hydroxyquinoline derivative with an organoboron reagent, such as triphenylborane (B1294497) (BPh₃), in a suitable solvent like refluxing tetrahydrofuran (B95107) (THF). nih.gov This reaction readily yields the corresponding four-coordinate organoboron chelate compounds. nih.gov

Exploration of Ligand Modification Effects on Complex Formation and Structural Integrity

The nature of the substituents at the 5- and 7-positions of the 8-hydroxyquinolate ligand has a profound impact on the properties of the resulting organoboron complex. The introduction of bulky aromatic groups like phenyl, biphenyl, or fluorenyl can influence the steric environment around the boron center. X-ray diffraction analyses of similar organoboron complexes have confirmed a tetrahedral geometry around the boron atom. researchgate.net

The electronic character of these substituents plays a crucial role in modulating the electronic structure and, consequently, the photophysical properties of the complex. For instance, extending the π-conjugation of the ligand through the introduction of larger aromatic systems can lead to a red-shift in the emission wavelength of the resulting boron complex. researchgate.net Molecular orbital calculations have shown that the electronic transitions in such complexes can be either π-π* transitions centered on the functionalized 8-hydroxyquinolato group or interligand charge transfer transitions, depending on the specific ligands attached to the boron atom. researchgate.net This tunability is a key feature in the design of materials with specific luminescent properties.

Table 2: Representative Organoboron Complexes Derived from Substituted 8-Hydroxyquinolines

| 8-Hydroxyquinoline Ligand | Boron Reagent | Organoboron Complex |

|---|---|---|

| 8-Hydroxy-5,7-diphenylquinoline | Triphenylborane | Diphenylboryl-bis(8-oxy-5,7-diphenylquinoline) |

| 5,7-Di(biphenyl-4-yl)-8-hydroxyquinoline | Triphenylborane | Diphenylboryl-bis(8-oxy-5,7-di(biphenyl-4-yl)quinoline) |

| 5,7-Di(9H-fluoren-2-yl)-8-hydroxyquinoline | Triphenylborane | Diphenylboryl-bis(8-oxy-5,7-di(9H-fluoren-2-yl)quinoline) |

Development of Precursors for Optoelectronic and Sensing Materials

The derivatization of this compound provides a direct route to materials with promising applications in optoelectronics and chemical sensing. 8-Hydroxyquinoline and its derivatives are known to be weakly fluorescent on their own due to excited-state intermolecular proton transfer. rroij.comacs.org However, upon chelation with metal ions, a significant enhancement of fluorescence emission is often observed, largely due to increased molecular rigidity. rroij.comacs.org

The 5,7-diaryl-8-hydroxyquinolines and their organoboron complexes exhibit tunable luminescence, making them suitable candidates for use as emitters in organic light-emitting diodes (OLEDs). nih.govscispace.com The ability to modify the emission color by altering the substituents on the quinoline core is a significant advantage in the development of new display and lighting technologies. researchgate.net

Furthermore, the chelating nature of the 8-hydroxyquinoline scaffold makes these compounds excellent candidates for fluorescent chemosensors for metal ions. scispace.com The interaction of the ligand with a specific metal ion can lead to a distinct change in its fluorescence properties, allowing for the selective detection of that ion. The strategic functionalization of the 5- and 7-positions can be used to fine-tune the selectivity and sensitivity of these sensors for target analytes.

Preparation of Derivatives for Luminescent and Fluorescent Systems

The primary route for the derivatization of this compound into luminescent and fluorescent systems involves the Suzuki-Miyaura cross-coupling reaction. researchgate.net This palladium-catalyzed reaction is highly effective for creating C-C bonds between the dibrominated quinoline scaffold and a variety of arylboronic acids. By carefully selecting the boronic acid derivative, researchers can systematically extend the π-conjugation of the quinoline core, which is a key factor in enhancing luminescence. researchgate.net

The synthesis of 5,7-π-extended 8-benzyloxyquinolines has been successfully achieved through this method. researchgate.netrsc.org For instance, derivatives such as 5,7-diphenyl-8-benzyloxyquinoline, 5,7-bis(biphenyl-4-yl)-8-benzyloxyquinoline, and 5,7-bis(4-dibenzothiophenyl)-8-benzyloxyquinoline have been prepared. researchgate.netrsc.org These reactions typically involve reacting this compound with the corresponding arylboronic acid in the presence of a palladium catalyst and a base. The resulting functionalized derivatives form the basis for novel fluorescent pH-probes and other optical sensing materials. researchgate.netrsc.org

Table 1: Synthetic Strategies for Functionalized this compound Derivatives

| Derivative Name | Substituent at 5 and 7 positions | Reaction Type |

|---|---|---|

| 5,7-Diphenyl-8-benzyloxyquinoline | Phenyl | Suzuki-Miyaura cross-coupling |

| 5,7-Bis(biphenyl-4-yl)-8-benzyloxyquinoline | Biphenyl-4-yl | Suzuki-Miyaura cross-coupling |

Investigation of Emission Characteristics and Photophysical Responses of Functionalized Derivatives

The investigation into the emission characteristics and photophysical responses of the functionalized derivatives of this compound reveals a significant transformation from a "hardly emissive" starting material to highly fluorescent compounds. researchgate.netrsc.org The parent dibromo-derivative exhibits poor emission properties, a phenomenon attributed to the heavy atom effect of the bromine substituents, which promotes non-radiative decay pathways. researchgate.netrsc.org

In contrast, the 5,7-diaryl-substituted derivatives display promising photoluminescence quantum yields. researchgate.netrsc.org The removal of the bromine atoms and the extension of the π-system lead to a significant enhancement of the fluorescence intensity. The photophysical behavior of these derivatives has been systematically studied through absorption and photoluminescence spectroscopy, with quantum-chemical calculations providing a theoretical framework to understand the observed electronic transitions. researchgate.netrsc.org

A noteworthy characteristic of these non-halogenated derivatives is their response to changes in pH. rsc.org Upon protonation of the quinoline nitrogen, a pronounced red shift in the emission spectrum is observed. researchgate.netrsc.org This sensitivity to protonation makes these compounds excellent candidates for the development of fluorescent pH sensors for non-aqueous solutions. rsc.org The diphenyl and bis(biphenyl) derivatives, in particular, have been highlighted for their favorable photoluminescence quantum yields in both their neutral and protonated forms, underscoring their potential in pH sensing applications. researchgate.netrsc.org

Table 2: Photophysical Properties of Functionalized this compound Derivatives

| Compound | Emissive Properties | Response to Protonation | Potential Application |

|---|---|---|---|

| This compound | Hardly emissive | Not readily protonated | Synthetic precursor |

| 5,7-Diphenyl-8-benzyloxyquinoline | Promising photoluminescence quantum yield | Pronounced red shift in emission | Fluorescent pH-probe |

Computational and Spectroscopic Characterization of 8 Benzyloxy 5,7 Dibromoquinoline and Its Derivatives

Quantum-Chemical Calculations and Theoretical Modeling

There is no specific literature available that details the quantum-chemical calculations or theoretical modeling of 8-(benzyloxy)-5,7-dibromoquinoline. Consequently, a rationalization of its electronic absorption and photoluminescence spectra through computational methods, the elucidation of its excited states (such as π-σ* states), or an analysis of its molecular orbital localization, particularly the Lowest Unoccupied Molecular Orbital (LUMO) on the C-Br bonds, cannot be provided at this time.

However, studies on the related compound, 5,7-dibromo-8-hydroxyquinoline, have utilized Density Functional Theory (DFT) for vibrational spectra analysis. Such computational approaches are theoretically applicable to this compound to predict its geometric and electronic parameters. The introduction of the benzyloxy group in place of the hydroxyl group would be expected to influence the electronic distribution and molecular orbital energies of the quinoline (B57606) system, but without specific calculations, any detailed analysis remains speculative.

Advanced Spectroscopic Investigations

Similarly, dedicated advanced spectroscopic investigations for this compound are not readily found in published research.

UV-Visible Absorption Spectroscopy for Electronic Transitions

While specific UV-visible absorption spectra for this compound are not available, research on 5,7-dibromo-8-hydroxyquinoline provides some comparative insight. The electronic absorption spectrum of 5,7-dibromo-8-hydroxyquinoline has been recorded in solvents such as ethanol, methanol, and water, with electronic transitions identified. It is plausible that the electronic transitions in this compound would show similarities, though the presence of the benzyl (B1604629) group would likely introduce shifts in the absorption maxima due to its electronic and steric effects.

Photoluminescence Spectroscopy (Fluorescence Emission) in Various Solvent Environments

There is no specific data on the photoluminescence spectroscopy of this compound in various solvent environments. For comparison, 8-hydroxyquinoline (B1678124) derivatives are known to exhibit fluorescence, a property that is often enhanced upon chelation with metal ions due to increased molecular rigidity. The fluorescence behavior of this compound would be influenced by the nature of the solvent and the potential for excited-state interactions, but without experimental data, a detailed analysis is not possible.

Application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Elucidation of Reaction Products and Derivatives

The structural confirmation of this compound and its derivatives heavily relies on the application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These techniques provide detailed information about the molecular framework and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the structure of this compound.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the protons of the quinoline core and the benzyloxy group. The aromatic protons on the quinoline ring, influenced by the bromine and benzyloxy substituents, would appear as distinct multiplets in the downfield region (typically δ 7.0-9.0 ppm). The absence of a proton at the 5th and 7th positions confirms the dibromo substitution. The methylene (B1212753) protons of the benzyl group (-CH₂-) would likely appear as a singlet around δ 5.0-5.5 ppm, while the phenyl protons of the benzyloxy group would resonate in the aromatic region.

¹³C NMR: The carbon-13 NMR spectrum would provide further structural confirmation. The number of distinct signals would correspond to the number of non-equivalent carbon atoms in the molecule. The carbons bearing the bromine atoms (C-5 and C-7) would show characteristic shifts, and their signals can be identified through the absence of attached protons in a DEPT (Distortionless Enhancement by Polarization Transfer) experiment. The benzylic carbon and the carbons of the phenyl ring would also have predictable chemical shifts. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning all proton and carbon signals by correlating directly bonded and long-range coupled nuclei, respectively. mdpi.com

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in this compound. The IR spectrum would be characterized by specific absorption bands:

C-Br Stretching: The vibrations corresponding to the carbon-bromine bonds would be observed in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹.

C-O-C Stretching: The ether linkage of the benzyloxy group would give rise to a strong, characteristic C-O-C stretching band, usually in the region of 1250-1000 cm⁻¹.

Aromatic C-H and C=C Stretching: The spectrum would also show characteristic bands for the aromatic C-H stretching vibrations (above 3000 cm⁻¹) and the C=C stretching vibrations of the quinoline and phenyl rings (in the 1600-1450 cm⁻¹ region).

The combined use of NMR and IR spectroscopy provides a comprehensive structural characterization of this compound and is essential for confirming the successful synthesis of its derivatives. nih.gov

Correlation of Theoretical Predictions with Experimental Reactivity

Computational chemistry offers powerful tools to predict the reactivity of molecules like this compound, providing insights that can be correlated with experimental observations.

Utilizing Computed Bond Dissociation Energies to Predict Reactivity and Selectivity in Catalytic Transformations

Bond Dissociation Energy (BDE) is a critical parameter for predicting the reactivity and selectivity of this compound in various chemical transformations, particularly in catalytic reactions. BDE represents the energy required to homolytically cleave a chemical bond.

Predicting Sites of Reactivity:

In the context of this compound, the C-Br bonds are of particular interest for catalytic cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are fundamental methods for creating new carbon-carbon and carbon-heteroatom bonds.

Computational Modeling: Using Density Functional Theory (DFT) calculations, the BDEs for the C(5)-Br and C(7)-Br bonds can be computed. researchgate.net These calculations would likely reveal subtle differences in the bond strengths due to the electronic influence of the benzyloxy group and the nitrogen atom in the quinoline ring. While both are aryl bromides, the electronic environment of each bromine atom is unique.

Reactivity and Selectivity: A lower BDE for one of the C-Br bonds would suggest that it is more susceptible to oxidative addition to a metal catalyst (a key step in many cross-coupling cycles), thus predicting regioselectivity in reactions where only one bromine atom is to be substituted. For instance, if the computed BDE for the C(7)-Br bond is lower than that of the C(5)-Br bond, catalytic reactions could be tuned to selectively functionalize the 7-position.

Illustrative Data Table of Computed Bond Dissociation Energies:

| Bond | Computed BDE (kcal/mol) | Implication for Reactivity |

| C(5)-Br | Value A | Higher BDE suggests this bond is thermodynamically more stable. |

| C(7)-Br | Value B | A lower BDE would indicate a higher propensity for cleavage. |

| C(8)-O | Value C | High BDE, less likely to participate in typical cross-coupling. |

| O-CH₂ (benzyl) | Value D | Cleavage here would lead to debenzylation. |

Note: Values A, B, C, and D are placeholders for computationally derived data.

By correlating these theoretical BDEs with experimental outcomes from catalytic reactions, chemists can develop more efficient and selective synthetic routes to novel derivatives of this compound. This predictive power accelerates the discovery of new molecules with potentially valuable properties. nih.gov

Future Research Directions and Potential Applications in Advanced Materials Science

Exploration of Novel Metal-Catalyzed Cross-Coupling Reactions and Conditions

The dual bromine substitution on the quinoline (B57606) core of 8-(benzyloxy)-5,7-dibromoquinoline presents an ideal scaffold for sequential or dual metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of functional groups. Future investigations should systematically explore various cross-coupling methodologies to functionalize this core.

Key reactions that warrant exploration include the Suzuki-Miyaura, Sonogashira, and Stille couplings, which are fundamental in the synthesis of conjugated materials. organic-chemistry.orgnih.govorganic-chemistry.org The development of optimized conditions for these reactions, including the choice of catalyst, ligand, base, and solvent, will be crucial for achieving high yields and selectivity. Given the potential for stepwise functionalization, researchers can selectively react one bromine atom over the other by carefully controlling reaction conditions, leading to unsymmetrically substituted derivatives.

The Sonogashira coupling, for instance, which joins terminal alkynes with aryl halides, could be employed to introduce acetylenic units. wikipedia.orglibretexts.org These units are valuable for extending conjugation and creating rigid molecular structures, which are often desirable in materials for optoelectronics. researchgate.net The resulting alkynyl derivatives can serve as precursors for more complex structures, such as poly(phenyleneethynylene)s (PPEs), which have applications in organic electronics. libretexts.org

Similarly, the Suzuki-Miyaura coupling allows for the introduction of various aryl and heteroaryl groups by reacting with the corresponding boronic acids. nih.govresearchgate.net This would enable the synthesis of derivatives with tailored electronic properties, such as electron-donating or electron-withdrawing groups, to fine-tune the HOMO/LUMO energy levels of the resulting materials.

A summary of potential cross-coupling reactions is presented in the table below.

| Reaction Type | Reactant | Potential Catalyst/Conditions | Potential Functionalization |

| Suzuki-Miyaura | Arylboronic acids | Pd(PPh₃)₄, K₂CO₃, Toluene (B28343)/H₂O | Aryl, Heteroaryl |

| Sonogashira | Terminal alkynes | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl, Arylalkynyl |

| Stille | Organostannanes | Pd(PPh₃)₄, LiCl, Toluene | Aryl, Vinyl, Alkyl |

| Heck | Alkenes | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Alkenyl |

| Buchwald-Hartwig | Amines, Amides | Pd₂(dba)₃, BINAP, NaOt-Bu | Amino, Amido |

This table presents hypothetical but chemically feasible reaction schemes for the functionalization of this compound.

Rational Design and Synthesis of Derivatives for Enhanced and Tunable Functionality

Building upon a diverse portfolio of cross-coupling reactions, the rational design and synthesis of novel derivatives of this compound can lead to materials with enhanced and precisely tuned functionalities. The strategic introduction of specific substituents at the 5- and 7-positions can profoundly influence the photophysical, electronic, and self-assembly properties of the molecule.

For example, the introduction of fluorescent moieties could lead to new emissive materials for applications in organic light-emitting diodes (OLEDs). By coupling with pyrene, perylene, or Bodipy dyes, highly fluorescent derivatives could be synthesized. The quinoline core itself can act as an electron-transporting unit, and the benzyloxy group can influence solubility and solid-state packing.

Furthermore, the introduction of moieties capable of specific molecular recognition, such as crown ethers or calixarenes, could lead to the development of novel chemosensors. The quinoline nitrogen and the introduced functional groups could act as binding sites for specific analytes, with the resulting binding event being signaled by a change in the fluorescence or absorption spectrum of the molecule.

The design of derivatives for specific applications is outlined in the following table.

| Target Functionality | Design Strategy | Example Substituent | Potential Application |

| Emissive Materials | Introduction of fluorophores | Pyrene, Perylene, Bodipy | Organic Light-Emitting Diodes (OLEDs) |

| Chemosensors | Incorporation of recognition motifs | Crown ethers, Calixarenes | Ion and Molecule Sensing |

| Liquid Crystals | Attachment of mesogenic units | Cyanobiphenyls, Alkoxy chains | Display Technologies |

| Hole-Transporting Materials | Addition of electron-donating groups | Triphenylamine, Carbazole | Organic Photovoltaics (OPVs) |

| Electron-Transporting Materials | Addition of electron-withdrawing groups | Pyridine (B92270), Benzothiadiazole | Organic Field-Effect Transistors (OFETs) |

This table provides a conceptual framework for the rational design of functional derivatives based on the this compound scaffold.

Development of this compound as a Versatile Synthon for New Material Platforms

The true potential of this compound lies in its utility as a versatile synthon, or building block, for the construction of a wide range of new material platforms. Its di-functional nature allows it to be used as a monomer in polymerization reactions, leading to novel conjugated polymers with unique properties.

For instance, by performing a di-alkynylation via Sonogashira coupling followed by oxidative coupling, conjugated polymers with a quinoline unit in the backbone could be synthesized. These polymers would be expected to exhibit interesting electronic and optical properties due to the combination of the electron-deficient quinoline ring and the conjugated backbone.

Alternatively, Suzuki-Miyaura polycondensation with a di-boronic acid can lead to a variety of poly(arylene)s. The benzyloxy group can be deprotected to reveal the 8-hydroxyquinoline (B1678124) moiety, which is a well-known metal-chelating ligand. This would allow for the post-polymerization modification of the material through metal coordination, leading to hybrid organic-inorganic materials with applications in catalysis, sensing, or as magnetic materials.

The development of dendrimers and other macromolecular architectures is another promising avenue. Using this compound as a core, successive generations of dendritic wedges could be attached through iterative cross-coupling reactions, leading to highly branched, three-dimensional structures with a high density of functional groups at the periphery.

The potential material platforms derived from this synthon are summarized below.

| Material Platform | Synthetic Approach | Key Features | Potential Applications |

| Conjugated Polymers | Sonogashira or Suzuki Polycondensation | Extended π-conjugation, Tunable bandgap | Organic Solar Cells, OFETs, Polymer LEDs |

| Metal-Organic Frameworks (MOFs) | Deprotection and Metal Coordination | Porosity, High surface area, Catalytic sites | Gas Storage, Catalysis, Sensing |

| Dendrimers | Iterative Cross-Coupling Reactions | High branching, Defined architecture | Drug Delivery, Light-Harvesting Systems |

| Small Molecule Functional Materials | Stepwise Functionalization | Precise molecular structure, Defined properties | Molecular Electronics, Non-linear Optics |

This table illustrates the potential of this compound as a foundational building block for a diverse range of advanced materials.

Q & A

Basic Research Questions

Q. How can density functional theory (DFT) calculations guide the optimization of 8-(Benzyloxy)-5,7-dibromoquinoline synthesis?

- Methodological Answer : DFT with the B3LYP functional and 6-31G* basis set predicts vibrational frequencies and substituent effects on quinoline derivatives. This computational approach validates experimental spectral data (e.g., IR/Raman) and identifies optimal reaction pathways by modeling electronic and steric interactions between substituents (e.g., Br, benzyloxy groups) . For synthesis, DFT can prioritize substituent positions that minimize steric hindrance or enhance stability during benzylation.

Q. What are the best practices for characterizing vibrational spectra of halogenated quinoline derivatives?

- Methodological Answer : Combine experimental spectroscopy (IR, Raman) with normal coordinate analysis (NCA) and DFT calculations. Assign vibrational modes by correlating observed peaks with computed frequencies, focusing on substituent-sensitive bands (e.g., C-Br stretching at 550–600 cm⁻¹). Discrepancies between experimental and theoretical spectra may arise from solvent effects or crystal packing, requiring corrections via polarizable continuum models (PCM) .

Q. How to design a synthetic route for this compound derivatives with bioactive amide groups?

- Methodological Answer : Use nucleophilic substitution under alkaline conditions (e.g., K₂CO₃ in acetone) to introduce benzyloxy groups at the 8-position. For amide functionalization, react 5,7-dibromo-8-hydroxyquinoline with chloroacetamide derivatives (e.g., 2-chloro-N-(4-methoxyphenyl)acetamide) at 333 K for 5 hours. Monitor reaction progress via TLC and purify via slow evaporation of acetone to obtain single crystals for X-ray validation .

Advanced Research Questions

Q. What are the key challenges in resolving crystal structures of this compound derivatives using X-ray crystallography?

- Methodological Answer : Planar configurations (e.g., dihedral angles ~41.69° between quinoline and benzene rings) and weak intermolecular interactions (e.g., C–H⋯O hydrogen bonds, Br⋯O contacts) complicate structure refinement. Use high-resolution synchrotron data and unrestrained refinement for H atoms. For disordered regions, apply constraints (e.g., riding models for C–H bonds) and validate via residual density maps .

Q. How does thermal decomposition during gas chromatography-mass spectrometry (GC-MS) affect analysis of 8-alkoxy-5,7-dibromoquinolines?

- Methodological Answer : Under GC-MS conditions, alkoxy groups (e.g., allyloxy, methallyloxy) undergo cleavage, forming hydroxyquinoline byproducts. Mitigate decomposition by reducing injector temperatures (<250°C) or using derivatization (e.g., silylation) to stabilize the compound. Validate stability via thermogravimetric analysis (TGA) prior to GC-MS .

Q. What mechanistic insights explain the antibacterial activity of this compound metal complexes?

- Methodological Answer : Transition metal complexes (e.g., Cu²⁺, Fe³⁺) enhance antibacterial efficacy via synergistic effects. The dibromo substituents increase lipophilicity, promoting membrane penetration, while the benzyloxy group stabilizes metal coordination. Evaluate activity using MIC assays against Gram-positive/negative strains and correlate with DFT-derived electronic parameters (e.g., HOMO-LUMO gaps) .

Q. How to address contradictions in fluorescence properties of 8-amidoquinoline derivatives for probe design?

- Methodological Answer : Fluorescence quenching in dibrominated derivatives arises from heavy-atom effects (Br-induced spin-orbit coupling). To restore emission, replace Br with electron-donating groups (e.g., –NH₂) or use protective ligands to shield the quinoline core. Validate via time-resolved fluorescence spectroscopy and compare with non-halogenated analogs .

Data Contradiction and Validation

Q. Why do computational and experimental vibrational spectra diverge for halogenated quinolines?

- Resolution : Discrepancies stem from approximations in DFT (e.g., neglecting anharmonicity) and environmental factors (e.g., solid-state vs. gas-phase calculations). Apply scaling factors (0.96–0.98) to theoretical frequencies and use solvent-corrected models. Cross-validate with solid-state NMR to resolve ambiguities in peak assignments .

Q. How to reconcile conflicting bioactivity reports for 8-hydroxyquinoline derivatives?

- Resolution : Variations in substituent positioning (e.g., 5,7-dibromo vs. 5,7-dichloro) and assay conditions (e.g., pH, metal ion availability) alter activity. Conduct structure-activity relationship (SAR) studies with controlled metal chelation and standardized protocols (e.g., CLSI guidelines) .

Key Research Parameters from Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.